N'-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide
Description
N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide is a complex organic compound with the molecular formula C17H17N3O6
Properties
Molecular Formula |
C17H17N3O6 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O6/c1-11-4-3-5-13(6-11)26-10-16(21)19-18-9-12-7-14(25-2)8-15(17(12)22)20(23)24/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+ |
InChI Key |
GQZLVFJFIIOYBL-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)OC)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-nitro-5-methoxybenzaldehyde and 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse functional groups and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-{2-hydroxy-3-methoxybenzylidene}-2-(4-methylphenoxy)acetohydrazide
- N’-{2-hydroxy-3-methoxybenzylidene}-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
- N’-{2-hydroxy-3-methoxybenzylidene}-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-{2-hydroxy-3-nitro-5-methoxybenzylidene}-2-(3-methylphenoxy)acetohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The combination of hydroxyl, methoxy, and nitro groups in the benzylidene moiety, along with the phenoxyacetohydrazide structure, makes this compound particularly versatile for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
